6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrimidinyl amino group, and an azetidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and production time.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, 6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one stands out due to its unique combination of functional groups and structural features
List of Similar Compounds
- Pyrimidinyl derivatives
- Azetidinyl derivatives
- Cyclopropyl-containing compounds
This detailed overview highlights the significance and potential of this compound in various scientific domains
Properties
IUPAC Name |
6-cyclopropyl-3-[2-oxo-2-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-15-5-13(11-1-2-11)19-10-22(15)8-16(24)21-6-12(7-21)20-14-3-4-17-9-18-14/h3-5,9-12H,1-2,6-8H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKUQVMFKJAADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C3)NC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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